1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one
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Overview
Description
1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is an organic compound with the molecular formula C13H15FO. It is characterized by a cyclopentyl group attached to an ethanone moiety, which is further substituted with a 3-fluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one typically involves the reaction of cyclopentanone with 3-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of reactants to the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding alcohols.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
- 1-Cyclopentyl-2,2,2-trifluoroethan-1-ol
- 1-Cyclopentyl-2-(2-fluorophenyl)ethan-1-one
Uniqueness: 1-Cyclopentyl-2-(3-fluorophenyl)ethan-1-one is unique due to the presence of the cyclopentyl group and the 3-fluorophenyl substitution. This structural arrangement imparts distinct physicochemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H15FO |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
1-cyclopentyl-2-(3-fluorophenyl)ethanone |
InChI |
InChI=1S/C13H15FO/c14-12-7-3-4-10(8-12)9-13(15)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2 |
InChI Key |
KXKIKMRSKSLOCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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